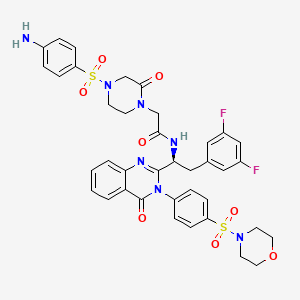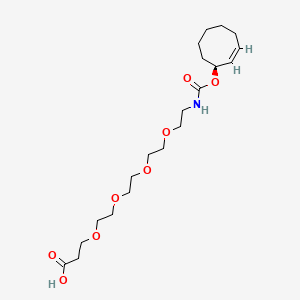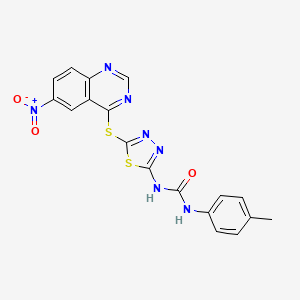
4'-trans-Hydroxy Cilostazol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-trans-Hydroxy Cilostazol-d4 is a deuterated labeled compound of 4’-trans-Hydroxy Cilostazol, which is a metabolite of Cilostazol . Cilostazol is a phosphodiesterase type III inhibitor used primarily for its antiplatelet and vasodilatory effects . The deuterated version, 4’-trans-Hydroxy Cilostazol-d4, is used in scientific research to study the pharmacokinetics and metabolic profiles of Cilostazol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-trans-Hydroxy Cilostazol-d4 involves the incorporation of deuterium into the 4’-trans-Hydroxy Cilostazol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium . The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of 4’-trans-Hydroxy Cilostazol-d4 involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .
化学反応の分析
Types of Reactions: 4’-trans-Hydroxy Cilostazol-d4 can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound .
科学的研究の応用
4’-trans-Hydroxy Cilostazol-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: As a tracer for studying reaction mechanisms and kinetics.
Biology: To investigate the metabolic pathways and pharmacokinetics of Cilostazol.
Medicine: In drug development and pharmacological studies to understand the effects of deuterium substitution on drug metabolism.
Industry: Used in the development of new pharmaceuticals and in quality control processes .
作用機序
The mechanism of action of 4’-trans-Hydroxy Cilostazol-d4 is similar to that of Cilostazol. It inhibits phosphodiesterase type III, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation . The deuterium substitution may affect the pharmacokinetic and metabolic profiles, potentially leading to altered drug behavior .
類似化合物との比較
4’-trans-Hydroxy Cilostazol: The non-deuterated version of the compound.
3,4-Dehydro Cilostazol: Another metabolite of Cilostazol with different pharmacological properties.
Comparison: 4’-trans-Hydroxy Cilostazol-d4 is unique due to the presence of deuterium, which can influence its pharmacokinetic and metabolic profiles. This makes it particularly valuable in research settings where precise tracking and quantification of the compound are required .
特性
分子式 |
C20H27N5O3 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
6-[2,2,3,3-tetradeuterio-4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)/i1D2,2D2 |
InChIキー |
KFXNZXLUGHLDBB-LNLMKGTHSA-N |
異性体SMILES |
[2H]C([2H])(CC1=NN=NN1C2CCC(CC2)O)C([2H])([2H])COC3=CC4=C(C=C3)NC(=O)CC4 |
正規SMILES |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


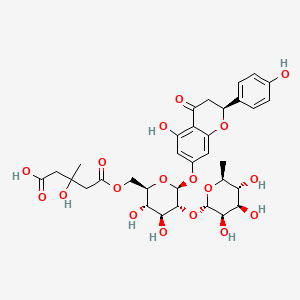

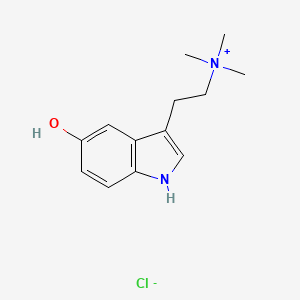
![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)
![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)
![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)

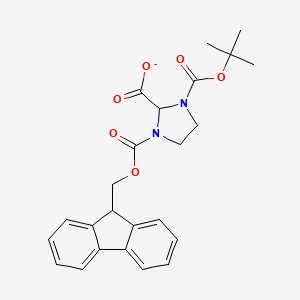
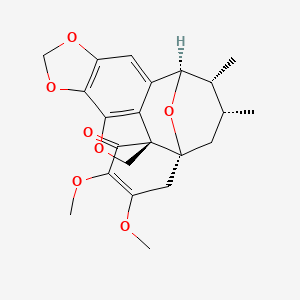
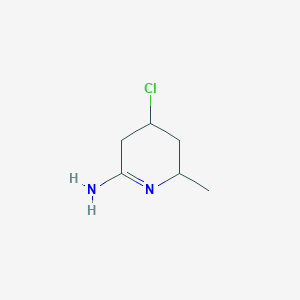
![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
